![molecular formula C22H22N4O4S B2669655 3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422277-96-1](/img/no-structure.png)

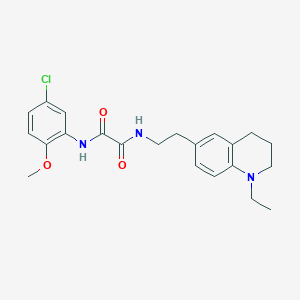

3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

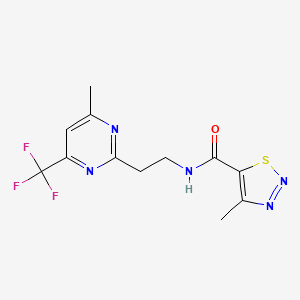

3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Transformations and Synthesis

Research has explored various chemical transformations of related quinazolinone compounds. For instance, Markosyan et al. (2018) demonstrated the synthesis of various quinazolinone derivatives, including those with piperazine and sulfanyl groups, showing the versatility of these compounds in chemical synthesis (Markosyan et al., 2018).

Stability Under Stressful Conditions

The stability of quinazoline derivatives under stressful conditions has been a subject of study. Gendugov et al. (2021) researched the stability of a quinazoline derivative under various environmental factors, revealing its stability to UV radiation and elevated temperatures, but susceptibility to hydrolysis in alkaline environments (Gendugov et al., 2021).

Anticancer Potential

Some quinazolinone derivatives have shown potential anticancer activity. Nowak et al. (2015) found that certain amino- and sulfanyl-derivatives of benzoquinazolinones exhibited significant anticancer activity, highlighting the potential of these compounds in therapeutic applications (Nowak et al., 2015).

Antimicrobial and Antifungal Properties

Quinazolinone derivatives have also been investigated for their antimicrobial and antifungal properties. For example, Anisetti et al. (2012) synthesized novel quinolinone analogs displaying significant biological activity against various bacterial and fungal strains (Anisetti et al., 2012).

Enzymatic Metabolism

Hvenegaard et al. (2012) studied the in vitro oxidative metabolism of Lu AA21004, a novel antidepressant containing a piperazine group, indicating the importance of understanding the metabolic pathways of these compounds (Hvenegaard et al., 2012).

Antiviral Activities

Quinazolin-4(3H)-ones have been explored for their potential antiviral activities. Selvam et al. (2007) synthesized novel quinazolinone derivatives and evaluated their antiviral activities against various respiratory and biodefense viruses (Selvam et al., 2007).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-sulfanylquinazoline with 2-oxoethyl-1-(4-(piperazin-1-yl)benzyl)-1,3-benzodioxole-5-carboxylate in the presence of a coupling agent. The resulting intermediate is then subjected to cyclization to form the final product.", "Starting Materials": [ "2-amino-4-sulfanylquinazoline", "2-oxoethyl-1-(4-(piperazin-1-yl)benzyl)-1,3-benzodioxole-5-carboxylate", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-sulfanylquinazoline and 2-oxoethyl-1-(4-(piperazin-1-yl)benzyl)-1,3-benzodioxole-5-carboxylate in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the resulting intermediate by column chromatography.", "Step 4: Cyclize the intermediate by heating it in the presence of a suitable cyclization agent such as trifluoroacetic acid (TFA) or phosphorus oxychloride (POCl3).", "Step 5: Purify the final product by column chromatography and characterize it using spectroscopic techniques such as NMR and mass spectrometry." ] } | |

CAS No. |

422277-96-1 |

Molecular Formula |

C22H22N4O4S |

Molecular Weight |

438.5 |

IUPAC Name |

3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C22H22N4O4S/c27-20(13-26-21(28)16-3-1-2-4-17(16)23-22(26)31)25-9-7-24(8-10-25)12-15-5-6-18-19(11-15)30-14-29-18/h1-6,11H,7-10,12-14H2,(H,23,31) |

InChI Key |

QIPCPUPFYVSOAY-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CN4C(=O)C5=CC=CC=C5NC4=S |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

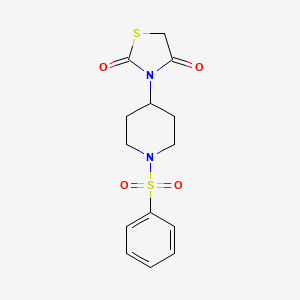

![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-1H-pyrimidine-2,4-dione](/img/structure/B2669572.png)

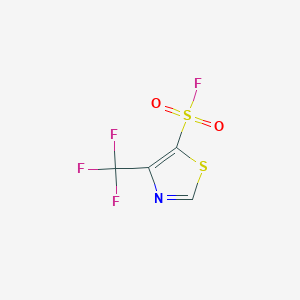

![3-((2-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2669578.png)

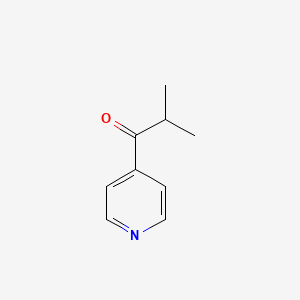

![2-[(3-Methoxyphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2669581.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pentanoate](/img/structure/B2669584.png)

![N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2669587.png)

![N-allyl-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2669589.png)

![N-[1-(1-adamantyl)-2-hydrazinyl-2-oxoethyl]-4-methoxybenzamide](/img/structure/B2669594.png)